IP Relevance: High Patent Density Signals Strategic Value vs. Undifferentiated Thiazoles
This specific 4-methylthiazole-2-carboximidamide scaffold is linked to 63 patents, a quantitative indicator of its high value and potential for generating novel, protectable intellectual property [1]. This metric serves as a proxy for its successful and repeated use in proprietary research programs. In contrast, many generic thiazole building blocks (e.g., unsubstituted thiazole-2-carboximidamide, CAS 212558-27-5) lack a comparable patent footprint associated with their specific substructure, suggesting they are viewed as more 'commodity' items with less capacity for creating unique, patentable inventions.
| Evidence Dimension | Patent Count Associated with Specific Scaffold |
|---|---|
| Target Compound Data | 63 patents |
| Comparator Or Baseline | Typical generic thiazole building blocks (e.g., unsubstituted thiazole-2-carboximidamide) |
| Quantified Difference | Significantly higher patent density for the target compound's scaffold, suggesting greater strategic value. |
| Conditions | Data aggregated from PubChemLite patent count metric for the specific compound record. |
Why This Matters
Procurement of this specific scaffold increases the likelihood of generating novel, patentable results, which is a key driver of ROI in commercial drug discovery.
- [1] PubChemLite. (n.d.). Compound Summary for 4-methyl-1,3-thiazole-2-carboximidamide hydrochloride. Retrieved from PubChemLite Database. View Source
